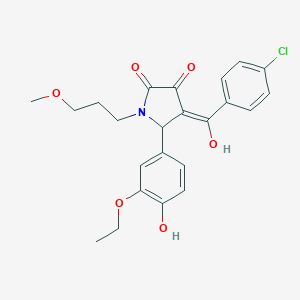
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, immune response, and cell survival, making CEP-33779 a promising candidate for the treatment of various diseases.
作用机制
CEP-33779 exerts its therapeutic effects by inhibiting NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by CEP-33779 leads to reduced expression of pro-inflammatory cytokines and chemokines, decreased immune cell infiltration, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. In cancer cells, CEP-33779 induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in programmed cell death. In animal models of inflammatory bowel disease and rheumatoid arthritis, CEP-33779 reduces inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing immune cell infiltration. In animal models of Alzheimer's disease, CEP-33779 reduces neuroinflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing microglial activation.
实验室实验的优点和局限性
CEP-33779 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. CEP-33779 has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CEP-33779 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on CEP-33779. One area of interest is the development of CEP-33779 analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as multiple sclerosis and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of CEP-33779 and to identify potential biomarkers for patient stratification and monitoring.
合成方法
The synthesis of CEP-33779 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3,4-dihydroxybenzoic acid with a benzyl group. The protected compound is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to obtain the intermediate product. The next step involves the introduction of an ethoxy group at the 3-position of the benzene ring using sodium ethoxide. The protected hydroxyl group is then deprotected using hydrogenation over palladium on carbon catalyst. The resulting compound is then subjected to a coupling reaction with 3-methoxypropylamine to obtain the final product, CEP-33779.
科学研究应用
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In cancer, NF-κB is known to play a critical role in promoting tumor growth and survival. CEP-33779 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In inflammatory bowel disease and rheumatoid arthritis, NF-κB is known to play a key role in promoting inflammation. CEP-33779 has been shown to reduce inflammation and improve disease symptoms in animal models of these diseases. In Alzheimer's disease, NF-κB is known to promote neuroinflammation and neuronal death. CEP-33779 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C23H24ClNO6 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClNO6/c1-3-31-18-13-15(7-10-17(18)26)20-19(21(27)14-5-8-16(24)9-6-14)22(28)23(29)25(20)11-4-12-30-2/h5-10,13,20,26-27H,3-4,11-12H2,1-2H3/b21-19+ |
InChI 键 |
RXTRTZKOAGKTQP-XUTLUUPISA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B257555.png)

![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257559.png)
![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257560.png)

![Methyl 5-acetyl-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B257562.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257567.png)
![2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B257569.png)
![5-(3,5-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257570.png)
![2-(3-allyl-2-{[(4-ethylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B257571.png)
![N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide](/img/structure/B257572.png)
![4-bromo-N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B257575.png)
![N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide](/img/structure/B257576.png)
![7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257580.png)